6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of a bromine atom and a methyl group on the isoquinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance safety and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 5-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methyl group on the isoquinoline ring play a crucial role in its binding affinity and selectivity . The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Comparison with Similar Compounds
5-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1,2,3,4-tetrahydroisoquinoline:
Uniqueness: 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-4-5-12-6-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOTIPOXNSLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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